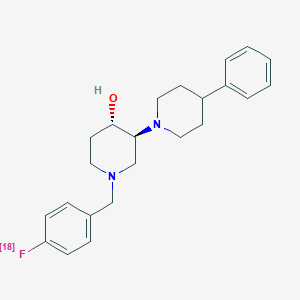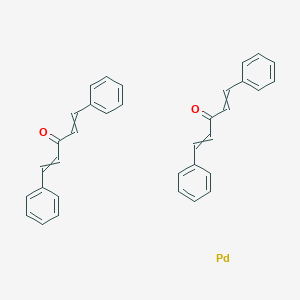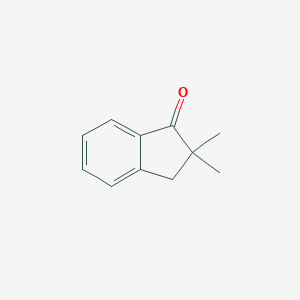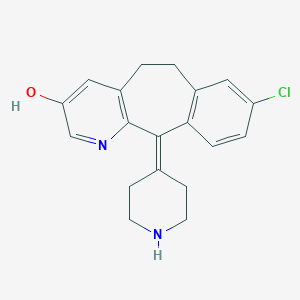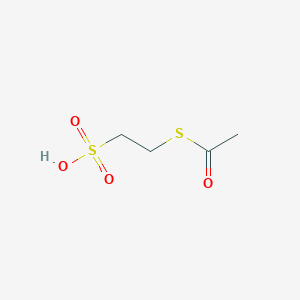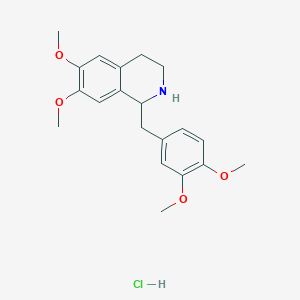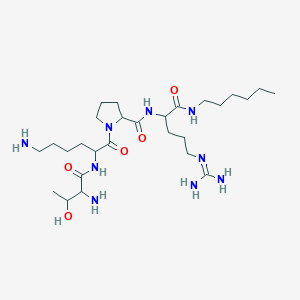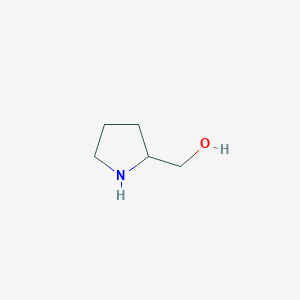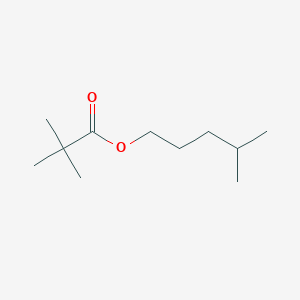
Isohexyl neopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isohexyl neopentanoate is a synthetic ester that is commonly used in the cosmetic and personal care industry. It is a clear, colorless liquid that is soluble in most organic solvents. Isohexyl neopentanoate is known for its ability to provide a silky, smooth feel to skin and hair products.
Mécanisme D'action
Isohexyl neopentanoate works by forming a protective film on the surface of the skin or hair. This film helps to prevent moisture loss and protects the skin and hair from environmental damage. It also helps to improve the texture and feel of the product, making it more appealing to consumers.
Effets Biochimiques Et Physiologiques
Isohexyl neopentanoate has been shown to have a low toxicity profile and is generally considered safe for use in cosmetic and personal care products. It has been shown to be non-irritating and non-sensitizing to the skin. It does not penetrate the skin or hair, and therefore does not have any systemic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Isohexyl neopentanoate has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, it has limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on isohexyl neopentanoate. One area of interest is its potential use in drug delivery systems. Isohexyl neopentanoate has been shown to improve the skin penetration of certain drugs, making it a promising candidate for use in transdermal drug delivery systems. Another area of interest is its potential use as a sunscreen agent. Isohexyl neopentanoate has been shown to have UV-absorbing properties, making it a potential candidate for use in sunscreens. Finally, there is interest in exploring the use of isohexyl neopentanoate in anti-aging products. It has been shown to improve the texture and feel of skin, and may have potential as an anti-aging agent.
Méthodes De Synthèse
Isohexyl neopentanoate is synthesized by the reaction of neopentyl glycol and isohexyl alcohol with neopentanoic acid as a catalyst. The reaction is carried out under vacuum and at a temperature of around 180°C. The resulting product is then purified by distillation and filtration to obtain isohexyl neopentanoate.
Applications De Recherche Scientifique
Isohexyl neopentanoate has been extensively studied for its use in cosmetic and personal care products. It is used as an emollient, skin conditioning agent, and hair conditioning agent. It has been shown to improve the feel and texture of skin and hair products, making them more appealing to consumers.
Propriétés
Numéro CAS |
150588-62-8 |
|---|---|
Nom du produit |
Isohexyl neopentanoate |
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
4-methylpentyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H22O2/c1-9(2)7-6-8-13-10(12)11(3,4)5/h9H,6-8H2,1-5H3 |
Clé InChI |
PCUXMDACXTVDGR-UHFFFAOYSA-N |
SMILES |
CC(C)CCCOC(=O)C(C)(C)C |
SMILES canonique |
CC(C)CCCOC(=O)C(C)(C)C |
Synonymes |
4-Methylpentyl pivalate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



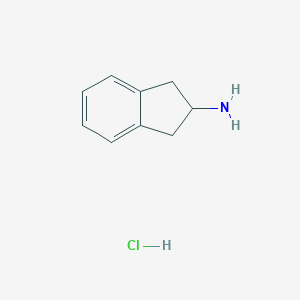
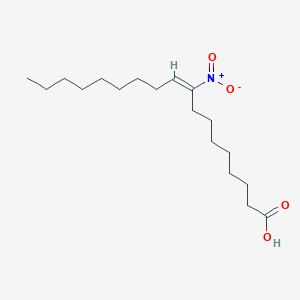
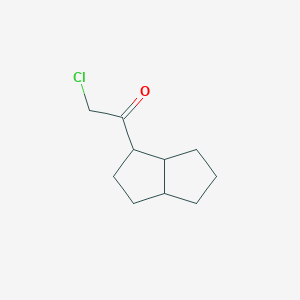
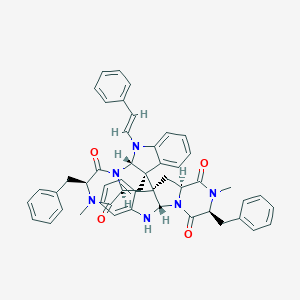
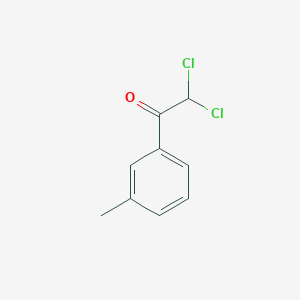
![N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide](/img/structure/B129362.png)
